N-Formylfortimicin A

aminoglycoside antibiotics MIC determination structure-activity relationship

SAR studies on aminoglycosides require a well-characterized low-potency reference to calibrate N-acyl substitution effects. N-Formylfortimicin A (SF-1854) delivers quantified activity benchmarks: 8- to 16-fold potency reduction vs. fortimicin A for broad-spectrum baseline controls; retained near-parent activity against Salmonella, Pseudomonas, and S. faecalis (MIC 6.25-50 μg/mL) for genus-specific binding studies; and utility as a fermentation byproduct analytical standard. Supplied at ≥98% purity with full documentation.

Molecular Formula C18H35N5O7
Molecular Weight 433.5 g/mol
CAS No. 74228-81-2
Cat. No. B1678653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Formylfortimicin A
CAS74228-81-2
SynonymsN-Formylfortimicin A; 
Molecular FormulaC18H35N5O7
Molecular Weight433.5 g/mol
Structural Identifiers
SMILESCC(C1CCC(C(O1)OC2C(C(C(C(C2O)N(C)C(=O)CNC=O)OC)O)N)N)N
InChIInChI=1S/C18H35N5O7/c1-8(19)10-5-4-9(20)18(29-10)30-16-12(21)14(26)17(28-3)13(15(16)27)23(2)11(25)6-22-7-24/h7-10,12-18,26-27H,4-6,19-21H2,1-3H3,(H,22,24)
InChIKeyYUNDUWUJKWLLGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-Formylfortimicin A Baseline Spectrum and Structural Class


N-Formylfortimicin A (SF-1854; CAS 74228-81-2) is a pseudodisaccharide aminoglycoside antibiotic isolated as a fermentation byproduct from Micromonospora sp. SF-1854 [1]. It inhibits bacterial protein synthesis via ribosomal binding and exhibits broad-spectrum activity against both Gram-positive and Gram-negative organisms . As an N-formyl derivative of the fortimicin class, it serves as a reference standard for investigating structure-activity relationships in aminoglycoside modifications [2].

Workflow Aminoglycoside structure-activity relationship (SAR) studies
Selection N-formyl fortimicin reference standard for N-acyl modification analysis
Use Context Reported Gram-positive and Gram-negative antibacterial screening context

N-Formylfortimicin A Substitution Potency Loss


Within the fortimicin class, minor structural modifications produce substantial differences in antibacterial potency and species-specific activity. Fortimicin A demonstrates a broad MIC range of 0.02–10 μg/mL, while fortimicin B and C exhibit significantly weaker activity [1]. The N-formyl substitution at the 1-position yields N-Formylfortimicin A, which retains a narrower spectrum of activity but loses overall potency by 8- to 16-fold relative to the parent compound [2]. Consequently, selecting fortimicin A, O-demethylfortimicin A, or 2′-N-substituted derivatives as alternatives without accounting for these quantified potency differentials will result in misaligned experimental outcomes, particularly in assays targeting Enterobacteriaceae or Pseudomonas species. The quantitative evidence below establishes exactly where N-Formylfortimicin A diverges from its closest analogs.

Potency Shift
Reported potency reduction vs. fortimicin A may shift assay sensitivity; N-formyl modification alters ribosomal binding impact.
Species-Selective Mismatch
Retained activity against Salmonella, Pseudomonas, and S. faecalis may not predict broader panel responses or transfer across genera.
Derivative Differences
3-O-demethylfortimicin A and 2′-N-substituted analogs introduce distinct structural modifications with potency profiles that may not be directly interchangeable.

N-Formylfortimicin A Differentiation Evidence


Overall Potency vs. Fortimicin A

N-Formylfortimicin A exhibits 8- to 16-fold weaker antibacterial activity than fortimicin A across the broad spectrum of Gram-positive and Gram-negative bacteria [1]. Fortimicin A shows a MIC range of 0.02–10 μg/mL against susceptible species, while N-Formylfortimicin A requires 8- to 16-fold higher concentrations to achieve comparable inhibition [2].

Overall Potency vs. Fortimicin A
Head-to-head
8- to 16-fold weaker antibacterial activity than fortimicin A (MIC range 0.02–10 μg/mL)
Quantified potency penalty supports N-acyl modification SAR interpretation
Broth microdilution; multiple Gram-positive and Gram-negative strains
aminoglycoside antibiotics MIC determination structure-activity relationship

Species-Selective Potency Retention

Despite an 8- to 16-fold reduction in overall potency, N-Formylfortimicin A retains activity against Salmonella, Pseudomonas, and Streptococcus faecalis that is relatively close to that of fortimicin A, with MIC values ranging from 6.25 to 50 μg/mL [1][2]. This species-selective retention of activity contrasts with the broader potency loss observed across other bacterial species.

Species-Selective Potency Retention
Head-to-head
MIC 6.25–50 μg/mL against Salmonella, Pseudomonas, Streptococcus faecalis; activity comparable to parent fortimicin A
Supports species-selective screening context for aminoglycoside binding studies
Broth microdilution; clinical isolates of named genera
species-specific MIC Salmonella Pseudomonas Streptococcus faecalis

E. coli Activity vs. Fortimicin Class

Against Escherichia coli, N-Formylfortimicin A exhibits an MIC range of 12.5–50 μg/mL . For comparison, the parent compound fortimicin A typically achieves MIC values in the range of 0.02–10 μg/mL across a broad spectrum of Enterobacteriaceae [1]. This represents an approximate 10- to 50-fold reduction in anti-E. coli potency attributable to the N-formyl modification.

E. coli Activity vs. Class
Cross-study comparable
MIC 12.5–50 μg/mL against E. coli; approx. 10- to 50-fold lower potency vs. fortimicin A
Low-potency control for resistance and ribosomal binding SAR studies
CLSI broth microdilution, E. coli reference strains
E. coli MIC aminoglycoside potency antibacterial susceptibility

N-Formyl Modification Distinction

N-Formylfortimicin A is defined by an N-formyl substitution at the 1-position of the fortimicin scaffold, distinguishing it structurally from fortimicin A (lacking the N-formyl group) and from 3-O-demethylfortimicin A (which bears a demethylation rather than N-acylation modification) [1][2]. This N-formyl group is analogous to the N-formimidoyl modifications that confer resistance to aminoglycoside-modifying enzymes in other antibiotic classes [3].

N-Formyl Modification Distinction
Class-level inference
N-formyl group at 1-position (MW 433.5); distinct from fortimicin A and 3-O-demethylfortimicin A
Structural handle for SAR; may serve as metabolic marker or synthetic intermediate
NMR and MS structural elucidation
N-formyl modification aminoglycoside structure fortimicin analog

N-Formylfortimicin A Application Scenarios


SAR Studies of N-Acyl Modifications

N-Formylfortimicin A serves as a critical reference compound for SAR studies investigating how N-acyl substitutions at the 1-position modulate antibacterial potency. The 8- to 16-fold reduction in broad-spectrum activity compared to fortimicin A, quantified in direct head-to-head assays [1], provides a benchmark for evaluating synthetic N-acyl derivatives. Researchers can use this compound as a low-potency baseline control when testing novel N-substituted fortimicins designed to enhance activity against resistant strains [2].

Species-Selective Antibacterial Screening

Given the documented retention of near-parent activity specifically against Salmonella, Pseudomonas, and Streptococcus faecalis (MIC range 6.25–50 μg/mL) [1], N-Formylfortimicin A is a targeted tool for studying species-selective aminoglycoside binding. This narrow activity profile enables dissection of ribosomal binding determinants that govern genus-specific susceptibility, avoiding confounding broad-spectrum effects that would arise from using fortimicin A or amikacin.

Resistance Studies with Low-Potency Control

With a MIC of 12.5–50 μg/mL against E. coli [1], N-Formylfortimicin A provides a low-potency control for in vitro resistance studies. Its reduced ribosomal affinity makes it suitable for examining bacterial adaptive responses under sub-inhibitory concentrations, for comparative enzymology with aminoglycoside-modifying enzymes, and for evaluating efflux pump contributions to resistance without the confounding bactericidal effects of higher-potency analogs [2].

Fermentation Byproduct Analysis

N-Formylfortimicin A was originally isolated as a fermentation byproduct from Micromonospora sp. SF-1854 alongside fortimicins A, B, and C [1]. Its identification and characterization [2] make it a valuable analytical standard for monitoring fortimicin fermentation processes, enabling accurate quantification of byproduct formation and optimization of production yields for the desired fortimicin A or its semi-synthetic derivatives.

Application
Selection Property
Validation Focus
N-Acyl aminoglycoside SAR studies
N-formyl modification benchmark
Potency shift context vs. parent fortimicin A
Species-selective aminoglycoside screening
Retained activity profile (Salmonella, Pseudomonas, S. faecalis)
Genus-specific ribosomal binding determinant analysis
Resistance mechanism research
Low-potency aminoglycoside control
Sub-inhibitory adaptation, modifying enzyme, and efflux pump assays
Fermentation process analytics
Byproduct reference standard
Yield optimization and byproduct quantification

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